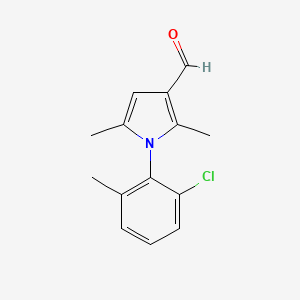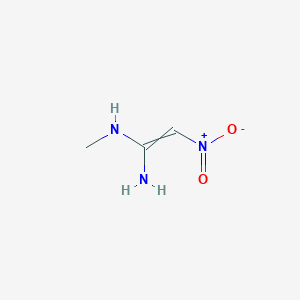-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749076.png)
[2-(diethylamino)ethyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-(2-methylpropyl)-1H-pyrazole with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents like dichloromethane or tetrahydrofuran can facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The pyrazolylmethyl moiety may also play a role in binding to specific sites, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H28N4 |
|---|---|
Molecular Weight |
252.40 g/mol |
IUPAC Name |
N',N'-diethyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H28N4/c1-5-17(6-2)10-9-15-11-14-7-8-16-18(14)12-13(3)4/h7-8,13,15H,5-6,9-12H2,1-4H3 |
InChI Key |
JQZAVPSMYTUKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CC=NN1CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


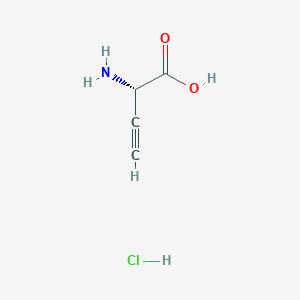
![4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11749006.png)
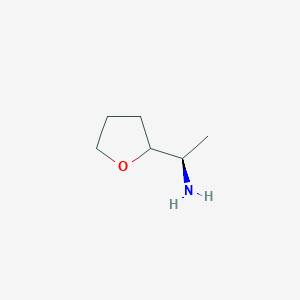
![3-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11749016.png)

![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749032.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749038.png)
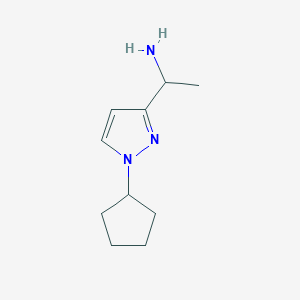
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11749044.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749056.png)
